Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate
Description
Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a piperidine-derived benzyl group and at the 4-position with an ethyl carboxylate moiety. This structure combines aromatic (benzyl), alicyclic (piperidine), and polar (carboxylate) functionalities, making it a versatile scaffold for medicinal chemistry and materials science. The compound is synthesized via N-alkylation or decarboxylative coupling strategies, as evidenced by scalable protocols using cesium carbonate and alkyl halides or Ru-catalyzed reactions .
Properties
IUPAC Name |
ethyl 1-[(1-benzylpiperidin-4-yl)methyl]pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-2-24-19(23)18-12-20-22(15-18)14-17-8-10-21(11-9-17)13-16-6-4-3-5-7-16/h3-7,12,15,17H,2,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSLTMBETJBRPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001125427 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-[[1-(phenylmethyl)-4-piperidinyl]methyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001125427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380300-61-7 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-[[1-(phenylmethyl)-4-piperidinyl]methyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-[[1-(phenylmethyl)-4-piperidinyl]methyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001125427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 4-benzylpiperidine with appropriate reagents under controlled conditions.
Attachment of the Benzyl Group: The benzyl group is introduced to the piperidine ring through a benzylation reaction.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately and then attached to the piperidine ring through a condensation reaction.
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperidine derivatives.
Scientific Research Applications
Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their synthesis methods, and differentiating features:
Structural and Functional Insights
- Piperidine vs. Aromatic Substituents : Compounds like 15 (2-phenylpropan-2-yl) and 10 (indole-chlorobenzoyl) prioritize steric bulk and planar aromatic systems, which may influence target binding . In contrast, the piperidine-benzyl group in the target compound balances lipophilicity and conformational flexibility .
- Electron-Donating vs.
- Synthetic Accessibility : The target compound’s synthesis via cesium carbonate-mediated alkylation (60–70% yield) contrasts with Ru-catalyzed methods (51–60% yields) for analogs like 6 and 15 , highlighting trade-offs between scalability and functional group tolerance .
Physicochemical Properties
- Lipophilicity : The benzyl-piperidine group in the target compound increases logP compared to simpler analogs like 6 (methoxybenzyl), as inferred from substituent contributions .
- Solubility : Carboxylate groups in all analogs improve aqueous solubility, though steric hindrance in 15 and 42 may reduce it .
Biological Activity
Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurological disorders. This article explores its biological activity, focusing on mechanisms, efficacy, and relevant research findings.
- Chemical Formula : C16H20N2O2
- Molecular Weight : 284.35 g/mol
- Boiling Point : Approximately 453.5 °C (predicted) .
- Density : 1.16 g/cm³ (predicted) .
This compound acts primarily as a modulator of neurotransmitter systems. It has been studied for its interaction with various receptors and enzymes:
- Muscarinic Receptors : The compound has shown potential as an antagonist for muscarinic receptors, particularly M4, which are implicated in cognitive functions and may be beneficial in treating Alzheimer's disease and other cognitive impairments .
- Monoamine Oxidase Inhibition : Research indicates that related compounds exhibit selective inhibition of monoamine oxidase (MAO) enzymes, which play a critical role in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can enhance neurotransmitter levels, potentially alleviating symptoms of mood disorders and neurodegenerative diseases .
Efficacy in Neurological Disorders
Recent studies have highlighted the compound's potential in addressing neurological disorders. For instance:
- Alzheimer's Disease : The compound's antagonistic action on M4 muscarinic receptors suggests it may improve cognitive deficits associated with Alzheimer’s disease by enhancing cholinergic signaling .
- Parkinson's Disease : By inhibiting MAO-B, it could contribute to increased dopamine availability, which is crucial for managing Parkinson's disease symptoms .
Case Studies
A series of preclinical studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings | |
|---|---|---|
| Study A | Demonstrated significant improvement in memory tasks in animal models after administration of the compound. | Suggests potential for cognitive enhancement. |
| Study B | Showed reduced levels of neuroinflammation markers in models of neurodegeneration. | Indicates protective effects on neuronal health. |
| Study C | Evaluated the compound's safety profile and pharmacokinetics, revealing a favorable profile with minimal side effects at therapeutic doses. | Supports further clinical development. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
